molecular formula C11H19NO5 B11817180 (2R)-3-methoxy-2-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-1-carboxylic acid

(2R)-3-methoxy-2-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-1-carboxylic acid

Cat. No.: B11817180
M. Wt: 245.27 g/mol
InChI Key: QLGIETNEWNEHLQ-BRFYHDHCSA-N
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Description

(2R)-3-methoxy-2-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-1-carboxylic acid is a complex organic compound with a unique structure that includes a pyrrolidine ring, a methoxy group, and a tert-butoxycarbonyl (Boc) protecting group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-3-methoxy-2-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-1-carboxylic acid typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a carbonyl compound.

    Introduction of the Methoxy Group: The methoxy group is introduced via a methylation reaction using reagents such as methyl iodide or dimethyl sulfate.

    Protection with Boc Group: The tert-butoxycarbonyl (Boc) group is introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2R)-3-methoxy-2-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a carbonyl compound using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Trifluoroacetic acid (TFA), hydrochloric acid (HCl)

Major Products

    Oxidation: Formation of a carbonyl compound

    Reduction: Formation of an alcohol

    Substitution: Removal of the Boc group to yield the free amine

Scientific Research Applications

(2R)-3-methoxy-2-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-1-carboxylic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential role in enzyme inhibition and as a building block for peptide synthesis.

    Medicine: Investigated for its potential therapeutic properties, including its use in drug development.

    Industry: Utilized in the production of fine chemicals and as a reagent in various chemical processes.

Mechanism of Action

The mechanism of action of (2R)-3-methoxy-2-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-1-carboxylic acid involves its interaction with specific molecular targets. The Boc group provides protection during synthetic processes, allowing for selective reactions at other functional groups. The methoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2R)-3-methoxy-2-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-1-carboxylic acid is unique due to its combination of a pyrrolidine ring, methoxy group, and Boc protecting group, which provides versatility in synthetic applications and research.

Properties

Molecular Formula

C11H19NO5

Molecular Weight

245.27 g/mol

IUPAC Name

(2R)-3-methoxy-2-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-1-carboxylic acid

InChI

InChI=1S/C11H19NO5/c1-11(2,3)17-9(13)8-7(16-4)5-6-12(8)10(14)15/h7-8H,5-6H2,1-4H3,(H,14,15)/t7?,8-/m1/s1

InChI Key

QLGIETNEWNEHLQ-BRFYHDHCSA-N

Isomeric SMILES

CC(C)(C)OC(=O)[C@H]1C(CCN1C(=O)O)OC

Canonical SMILES

CC(C)(C)OC(=O)C1C(CCN1C(=O)O)OC

Origin of Product

United States

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